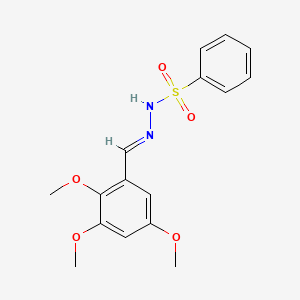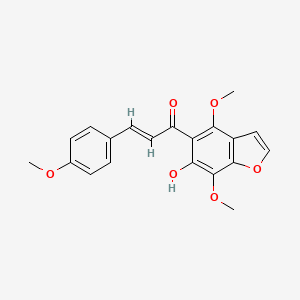![molecular formula C22H14IN3O3 B3915036 6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 6138-35-8](/img/structure/B3915036.png)
6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
概要
説明
6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an iodo group, a nitrophenyl group, and a phenyl group attached to a dihydroquinazolinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the formation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using iodine or iodine monochloride in the presence of oxidizing agents.
Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The iodo group can participate in substitution reactions, such as nucleophilic substitution, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Ammonia, primary amines, and thiols.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized phenyl or ethenyl groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the iodo group.
科学的研究の応用
6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl group may interact with cellular proteins, affecting signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the iodo group but shares similar structural features.
6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the ethenyl and nitrophenyl groups but contains the iodo and phenyl groups.
2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the phenyl group but contains the ethenyl and nitrophenyl groups.
Uniqueness
The presence of the iodo, nitrophenyl, and phenyl groups in 6-IODO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE imparts unique chemical and biological properties, making it distinct from other similar compounds
特性
IUPAC Name |
6-iodo-2-[(E)-2-(4-nitrophenyl)ethenyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O3/c23-16-9-12-20-19(14-16)22(27)25(17-4-2-1-3-5-17)21(24-20)13-8-15-6-10-18(11-7-15)26(28)29/h1-14H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKPILRBNBYCIW-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417506 | |
| Record name | AC1NT84E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-35-8 | |
| Record name | AC1NT84E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,4R,6S)-2-benzyl-6-(phenylmethoxymethyl)oxan-4-yl]acetamide](/img/structure/B3914962.png)
![5-[(E)-2-phenylethenyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B3914966.png)
![1-cyclohexyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3914974.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B3914998.png)
![4-(4-acetylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3915016.png)
![ethyl 4-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3915020.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3915027.png)
![1-(3-chlorophenyl)-4-[(4-propoxyphenyl)carbonothioyl]piperazine](/img/structure/B3915030.png)
![N-[(E)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3915031.png)

![2-methyl-4-(4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B3915056.png)
![N'-(4-tert-butylbenzylidene)-3-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3915062.png)
![(2E)-2-[(2-Chlorophenyl)formamido]-3-(furan-2-YL)-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B3915063.png)
